(3-Bromo-4-fluorophenyl)methanesulfonamide
Description
Overview of Sulfonamide Derivatives in Medicinal Chemistry and Chemical Biology
Sulfonamides, compounds containing the −SO₂NH− functional group, have a rich history in medicinal chemistry, famously initiated by the discovery of the antibacterial properties of sulfanilamide. nih.gov This class of compounds has since proven to be a versatile scaffold, leading to the development of drugs with a wide array of biological activities. nih.gov These include diuretics, hypoglycemic agents, and anti-inflammatory drugs. nih.gov The enduring importance of sulfonamides lies in their ability to mimic or antagonize the function of endogenous molecules, often by inhibiting specific enzymes. nih.gov Their synthetic accessibility and the relative ease with which their properties can be modified have cemented their role as a privileged structure in drug discovery.
Research Rationale and Scope for (3-Bromo-4-fluorophenyl)methanesulfonamide
While specific research detailing the explicit rationale for the synthesis and study of this compound is not extensively published, a scientific basis for its investigation can be inferred from the known properties of its constituent parts. The combination of a methanesulfonamide (B31651) group with a bromo- and fluoro-substituted phenyl ring suggests a compound designed to explore new chemical space within the broader family of biologically active sulfonamides.
The research scope for this compound would likely involve its synthesis and subsequent evaluation for various biological activities. Given the known anticancer and antimicrobial properties of many halogenated sulfonamides, it is plausible that this compound would be screened against a panel of cancer cell lines and microbial strains. Furthermore, its potential as an enzyme inhibitor, a common mechanism of action for sulfonamides, would be a key area of investigation.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇BrFNO₂S |
| Molecular Weight | 268.10 g/mol |
| CAS Number | 1184814-60-5 |
| Appearance | Likely a solid at room temperature |
| Purity | Typically offered at ≥95% |
Detailed Research Findings
Detailed experimental findings on this compound are limited in publicly accessible scientific literature. However, we can outline the probable synthetic route and infer potential areas of research interest based on related compounds.
A plausible synthesis for this compound would likely involve the reaction of (3-bromo-4-fluorophenyl)methanesulfonyl chloride with ammonia (B1221849). The precursor, (3-bromo-4-fluorophenyl)methanesulfonyl chloride, is a known chemical intermediate. uni.lunih.gov
Interactive Data Table: Related Precursor and Intermediate Compounds
| Compound Name | Molecular Formula | CAS Number | Key Role |
| 3-Bromo-4-fluorotoluene | C₇H₆BrF | 452-62-0 | Potential starting material for the sulfonyl chloride |
| 3-Bromo-4-fluorobenzaldehyde (B1265969) | C₇H₄BrFO | 77771-02-9 | A related halogenated phenyl compound |
| 3-Bromo-4-fluorobenzenethiol | C₆H₄BrFS | 942473-85-0 | A related sulfur-containing halogenated phenyl compound |
The research on this compound would likely focus on structure-activity relationship (SAR) studies. nih.govyoutube.comslideshare.netyoutube.com By comparing the biological activity of this compound with that of other methanesulfonamide derivatives bearing different halogen substitution patterns on the phenyl ring, researchers could elucidate the specific contributions of the bromine and fluorine atoms at the 3- and 4-positions, respectively.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c8-6-3-5(1-2-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXHMTCLGISAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 3 Bromo 4 Fluorophenyl Methanesulfonamide
Electrophilic and Nucleophilic Substitution Reactions
The substituted benzene (B151609) ring is the primary site for substitution reactions, with the existing substituents directing the course of these transformations.
The two halogen atoms on the aromatic ring, bromine and fluorine, exhibit distinct reactivities, particularly in the context of substitution reactions. The bromine atom, being larger and more polarizable, is generally a better leaving group than fluorine in many reaction types, especially in metal-catalyzed cross-coupling reactions.
The carbon-bromine bond is the most probable site for nucleophilic attack in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by replacing the bromine atom with various organic groups. For instance, Suzuki-Miyaura cross-coupling has been successfully developed for unprotected ortho-bromoanilines, demonstrating the utility of the C-Br bond as a handle for molecular diversification. rsc.org
The fluorine atom, by contrast, is typically less reactive towards substitution due to the strength of the carbon-fluorine bond. However, the presence of the strongly electron-withdrawing sulfonamide group can activate the aryl fluoride (B91410) for nucleophilic aromatic substitution (SNAr) by phenoxide nucleophiles. researchgate.net The sulfonamide group, being meta to the fluorine, provides sufficient activation to enable the displacement of the fluoride under specific conditions.
Table 1: Comparative Reactivity of Halogen Atoms in (3-Bromo-4-fluorophenyl)methanesulfonamide
| Feature | Bromine Atom | Fluorine Atom |
|---|---|---|
| Primary Reaction Type | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Nucleophilic Aromatic Substitution (SNAr) |
| Relative Reactivity | More reactive in cross-coupling reactions | Less reactive, but activated by the sulfonamide group |
| Typical Reagents | Boronic acids/esters with a Pd catalyst libretexts.orgnih.gov | Strong nucleophiles (e.g., phenoxides) researchgate.net |
| Bond Strength (C-X) | Weaker | Stronger |
Acidity : The proton on the nitrogen atom is acidic and can be deprotonated by a base. This deprotonation is a crucial step in many reactions involving the sulfonamide group. wikipedia.org
Directing Effects : As a strong electron-withdrawing group, the sulfonamide moiety deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the positions meta to its attachment point. numberanalytics.com
Nucleophilicity : While the nitrogen lone pair is delocalized by the powerful sulfonyl group, the deprotonated sulfonamide anion is a potent nucleophile.
Through-Space Interactions : The polar sulfonamide group can engage in non-covalent interactions, such as NH–π interactions, with nearby aromatic rings, which can stabilize certain conformations. vu.nlresearchgate.net
Oxidation and Reduction Pathways of the Sulfonamide Moiety
The sulfonamide group is generally stable to many oxidizing and reducing conditions. nih.gov Molecules with a significant energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) tend to be kinetically stable towards oxidation and reduction. nih.gov
However, specific reagents can induce transformations. Strong oxidizing agents like ferrate(VI) (FeVIO₄²⁻) have been shown to oxidize various sulfonamide-containing compounds. acs.org The oxidation mechanism can be complex, potentially involving the nitrogen atom or the aromatic ring, depending on the substrate and reaction conditions. acs.org Similarly, oxidation can be achieved with hydrogen peroxide, which can lead to hydroxylation or the formation of keto-derivatives in related structures. nih.gov
The reduction of a sulfonamide group is a challenging transformation that typically requires harsh conditions and is less common in synthetic chemistry. Electrochemical methods, using either anodic oxidation or cathodic reduction, are emerging as a green alternative for synthesizing and modifying sulfonamide derivatives. bohrium.com
Coupling Reactions for Novel Molecular Architectures (e.g., Suzuki-Miyaura Coupling)
The presence of a bromine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org
The general catalytic cycle for Suzuki coupling involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoborane compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This methodology is highly versatile due to the stability and low toxicity of the boronic acid reagents and its tolerance for a wide range of functional groups. nih.gov
This compound can be coupled with various aryl, heteroaryl, alkenyl, and alkyl boronic acids or esters to generate a diverse library of novel compounds. rsc.orgnih.govmdpi.com The reaction would selectively occur at the more reactive carbon-bromine bond, leaving the carbon-fluorine and sulfonamide groups intact under typical Suzuki conditions.
Table 2: Hypothetical Suzuki-Miyaura Coupling Products
| Boronic Acid/Ester | Catalyst/Base | Expected Product Name |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | (4-Fluoro-3-phenylphenyl)methanesulfonamide |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | (4-Fluoro-3-(pyridin-3-yl)phenyl)methanesulfonamide |
| Methylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | (4-Fluoro-3-methylphenyl)methanesulfonamide |
Interactions with Common Organic Reagents
The functional groups of this compound allow for predictable reactions with several common organic reagents.
Thionyl Chloride (SOCl₂) : While thionyl chloride is famously used to convert carboxylic acids to acid chlorides masterorganicchemistry.com, its reaction with a primary sulfonamide is also possible. More advanced methods use activating agents like pyrylium (B1242799) salts to convert primary sulfonamides into highly reactive sulfonyl chlorides in situ, which can then react with various nucleophiles. nih.gov Given the N-H bond in the parent compound, this compound, reaction with thionyl chloride under activating conditions could transform the sulfonamide.
Cyanates and Isocyanates : The acidic N-H proton of the sulfonamide group readily reacts with isocyanates to form sulfonylureas, a reaction often catalyzed by a base. researchgate.net A similar reaction pathway can be expected with cyanates, leading to the formation of related adducts. nih.gov
Carbon Disulfide (CS₂) : Carbon disulfide is known to react with nucleophiles. youtube.com In the presence of a strong base, the deprotonated nitrogen of the sulfonamide could potentially act as a nucleophile, attacking the electrophilic carbon of CS₂. This could lead to the formation of dithiocarbamate-like structures, although this is a less conventional reaction for sulfonamides.
Ketones and Aldehydes : Sulfonamides can participate in condensation reactions with aldehydes and ketones. researchgate.net These reactions, often performed under catalytic conditions, typically result in the formation of N-sulfonylimines (from aldehydes) or related enamines/adducts (from ketones). nih.govacs.org This provides a pathway to further functionalize the sulfonamide moiety.
Table 3: Summary of Reactions with Common Reagents
| Reagent | Reactive Site on Substrate | Potential Product Type |
|---|---|---|
| Thionyl Chloride (with activator) | Sulfonamide N-H | In-situ Sulfonyl Chloride |
| Isocyanates | Sulfonamide N-H | Sulfonylurea |
| Aldehydes | Sulfonamide N-H | N-Sulfonylimine |
Computational and Theoretical Investigations of 3 Bromo 4 Fluorophenyl Methanesulfonamide
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tci-thaijo.org It is widely employed to predict molecular properties, including geometry, stability, and spectroscopic signatures. semanticscholar.orgmdpi.com For a molecule like (3-Bromo-4-fluorophenyl)methanesulfonamide, DFT calculations, often using a combination of the B3LYP functional and a basis set like 6-311G++(d,p), can provide fundamental insights. semanticscholar.orgnih.gov
The three-dimensional structure of a molecule is critical to its function and reactivity. A conformational analysis using DFT would identify the stable arrangements of the atoms (conformers) and their relative energies. For this compound, the key degrees of freedom are the torsion angles around the C-S and S-N bonds.
By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be mapped. The points on this surface with the lowest energy correspond to the most stable conformers. Studies on structurally similar sulfonamides have revealed that such molecules can adopt "U-shaped" conformations, where the aromatic rings are oriented in a specific arrangement relative to each other. researchgate.net In the case of this compound, the analysis would focus on the dihedral angles defining the orientation of the phenyl ring relative to the sulfonamide group. The global minimum energy conformation represents the most probable structure of the molecule in its ground state.
Theoretical vibrational analysis is a crucial step for characterizing a molecule. Once the optimized, minimum-energy geometry is found, DFT calculations can predict the molecule's vibrational frequencies and their corresponding intensities in infrared (IR) and Raman spectra. researchgate.net These theoretical spectra serve as a powerful tool for comparison with experimental data, helping to confirm the synthesized structure. researchgate.net
Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. For this compound, characteristic vibrations can be predicted and assigned.
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | Stretching of the nitrogen-hydrogen bond in the sulfonamide group. | 3300-3400 |
| C-H Stretch (Aromatic) | Stretching of carbon-hydrogen bonds on the phenyl ring. | 3000-3100 |
| C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the methylene (B1212753) (-CH₂) group. | 2900-3000 |
| S=O Stretch | Asymmetric and symmetric stretching of the sulfonyl group's sulfur-oxygen double bonds. | 1300-1350 (asym), 1150-1200 (sym) |
| C-F Stretch | Stretching of the carbon-fluorine bond on the phenyl ring. | 1100-1250 |
| S-N Stretch | Stretching of the sulfur-nitrogen bond. | 830-900 |
| C-Br Stretch | Stretching of the carbon-bromine bond on the phenyl ring. | 500-650 |
Note: These are general, expected ranges and precise values would be determined by specific DFT calculations.
Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic transitions. youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromofluorophenyl ring, while the LUMO may be distributed across the sulfonamide group and the ring, indicating sites susceptible to nucleophilic attack.
Table 2: Significance of Frontier Molecular Orbital Analysis
| Parameter | Description | Implication for this compound |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ionization potential and electron-donating capability. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between E_LUMO and E_HOMO. | A key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap suggests higher reactivity. researchgate.net |
Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. tci-thaijo.orgwalisongo.ac.id It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other species. youtube.com The map uses a color scale to denote different potential values: red indicates regions of most negative potential (rich in electrons, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). walisongo.ac.id
A theoretical MEP map of this compound would likely show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonyl group and the fluorine atom, indicating these are sites prone to hydrogen bonding and electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atom of the sulfonamide N-H group, highlighting its role as a potential hydrogen bond donor.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of an isolated molecule, molecular modeling and dynamics simulations are used to predict its behavior in a biological environment, such as its interaction with a protein target.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. This simulation places the ligand (in this case, this compound) into the binding pocket of a target protein and calculates a "binding score" or an estimated binding affinity (e.g., in kcal/mol), which suggests the strength of the interaction. researchgate.net The resulting poses reveal the most likely binding modes. This process allows for the virtual screening of compounds against known drug targets, helping to prioritize candidates for further study. The simulation would identify the specific amino acid residues that form key interactions with the ligand.
Following docking, a detailed interaction profile can be generated. This analysis characterizes the non-covalent forces that stabilize the ligand-protein complex. For this compound, these interactions are critical for its potential biological activity. Molecular dynamics simulations can further refine this understanding by modeling the movement of the ligand and protein over time, providing insight into the stability of the binding pose and the key interactions.
Table 3: Potential Ligand-Target Interactions for this compound
| Interaction Type | Potential Origin on Ligand | Potential Partner on Protein Target |
| Hydrogen Bonding (Donor) | Sulfonamide N-H group | Oxygen or Nitrogen atoms in amino acid side chains (e.g., Asp, Glu, Gln, Asn) or backbone carbonyls. |
| Hydrogen Bonding (Acceptor) | Sulfonyl Oxygen atoms, Fluorine atom | Hydrogen atoms on amino acid side chains (e.g., Ser, Thr, Lys, Arg, His, Gln) or backbone amides. |
| Halogen Bonding | Bromine atom (can act as an electrophilic region) | Electron-rich atoms like Oxygen or Sulfur (e.g., in backbone carbonyls, Ser, Met). |
| Hydrophobic Interactions | 3-Bromo-4-fluorophenyl ring | Nonpolar amino acid residues (e.g., Ala, Val, Leu, Ile, Phe, Trp). |
| π-π Stacking | 3-Bromo-4-fluorophenyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp, His). |
This comprehensive computational approach, from quantum mechanics to molecular dynamics, provides a deep, multi-faceted understanding of this compound's chemical nature and its potential for interaction with biological targets, guiding future drug discovery and development efforts.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. These methods are instrumental in modern drug discovery for predicting the efficacy and selectivity of new chemical entities. However, no specific QSAR models or cheminformatics studies have been published for this compound.
Predictive Modeling for Biological Activity and Selectivity
Predictive modeling uses computational algorithms to forecast the biological effects of a molecule. This can include its potential as a therapeutic agent, its mechanism of action, or its selectivity for specific biological targets. Such models are built upon datasets of structurally related compounds with known activities.
Currently, there are no publicly available predictive models for the biological activity or selectivity of this compound. Research on structurally similar compounds, such as other substituted phenylsulfonamides, has been conducted in various therapeutic areas, but these findings cannot be directly extrapolated to predict the specific activity profile of this compound without dedicated experimental validation and modeling.
Role of Physicochemical Parameters (e.g., Computational Partition Coefficient) in Biological Context
The biological activity of a compound is heavily influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key physicochemical descriptors include the partition coefficient (logP), topological polar surface area (TPSA), and molecular weight.
While computational tools can predict these values, specific studies linking these parameters to the biological context of this compound are absent from the literature. For context, related compounds are often investigated to understand how modifications to their structure, such as the addition of bromo and fluoro groups, impact their lipophilicity and potential to cross biological membranes. However, without experimental data, the precise influence of these parameters on the biological function of this compound remains speculative.
Due to the lack of specific research, no data tables with detailed research findings for this compound can be generated at this time.
Mechanistic Studies on Biological Interactions and Molecular Pathways of 3 Bromo 4 Fluorophenyl Methanesulfonamide
Folic Acid Synthesis Inhibition Pathway in Microorganisms
Competitive Inhibition of Dihydropteroate (B1496061) Synthase
There is no available research to suggest that (3-Bromo-4-fluorophenyl)methanesulfonamide acts as a competitive inhibitor of dihydropteroate synthase. While the sulfonamide functional group is a key feature of drugs that inhibit this enzyme, the specific activity of this compound has not been reported.
Impact on Bacterial Folic Acid Metabolism and Proliferation
Due to the lack of studies on its interaction with dihydropteroate synthase or other enzymes in the folic acid synthesis pathway, there is no information on the impact of this compound on bacterial folic acid metabolism and proliferation.
Kinase Inhibition Mechanisms
Inhibition of Tyrosine Kinase 2 (TYK2) and Modulation of JAK-STAT Signaling Pathway
There are no published studies to indicate that this compound inhibits Tyrosine Kinase 2 (TYK2) or has any modulatory effects on the JAK-STAT signaling pathway.
Epidermal Growth Factor Receptor (EGFR) and HER2 Tyrosine Kinase Interactions
No research has been found to suggest any interaction between this compound and Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.
Activation of Tumor Pyruvate (B1213749) Kinase M2 (PKM2)
There is no evidence in the scientific literature to support the role of this compound as an activator of tumor pyruvate kinase M2 (PKM2).
Molecular Basis of Selective Biological Action and Multi-Target ModulationWithout any data on its biological activity, it is not possible to discuss the molecular basis of selective action or any potential for multi-target modulation.
Table of Compounds Mentioned:
Applications in Chemical Biology and Drug Discovery Research
Utilization as a Molecular Probe for Elucidating Biological Pathway Function
While (3-Bromo-4-fluorophenyl)methanesulfonamide itself is not extensively documented as a specific molecular probe, its structural motifs are characteristic of compounds designed for this purpose. Molecular probes are essential for dissecting complex biological pathways. The development of potent and selective inhibitors for specific enzymes or protein-protein interactions allows researchers to study the function of these targets in cellular contexts.
For example, compounds containing fluorophenyl and methanesulfonamide (B31651) groups have been successfully developed as potent enzyme inhibitors. One such derivative, which includes a 4-fluorophenyl group and a methanesulfonamide moiety, was identified as a highly potent inhibitor of HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis. nih.gov Its high potency (IC₅₀ = 1.12 nM) in rat hepatocytes demonstrates the effectiveness of this chemical scaffold in achieving significant biological activity. nih.gov Similarly, derivatives containing a chloro-fluorophenyl group have been discovered as powerful inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction, a key pathway in cancer development. nih.gov These examples highlight the potential of the this compound scaffold to serve as a foundation for creating new molecular probes to investigate other crucial biological targets.
Role as a Key Synthetic Intermediate in Active Pharmaceutical Ingredient (API) Development
This compound is primarily categorized as a chemical building block for research and development, particularly in the synthesis of pharmaceutical intermediates. bldpharm.com Its structure offers multiple reactive sites for synthetic modification. The bromine atom is particularly useful, as it can be readily replaced or coupled with other molecular fragments through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.
The utility of related bromo-fluoro phenyl compounds as intermediates is well-established. For instance, 3-bromo-4-isobutyloxyphenyl carbothioamide, a structurally similar compound, is a key intermediate in the synthesis of febuxostat, a drug used for treating gout. researchgate.net The synthesis of precursors like 3-bromo-4-fluoronitrobenzene (B1266112) has been optimized to achieve high yields, underscoring the industrial importance of these halogenated building blocks. researchgate.net The availability of this compound as a commercial product facilitates its use in the multi-step synthesis of complex target molecules, enabling the development of novel APIs. bldpharm.combldpharm.com.tr
Development of Chemical Tools for Investigating Disease Pathogenesis
Chemical tools derived from scaffolds like this compound are instrumental in studying the underlying mechanisms of diseases. The sulfonamide group has a long history in medicine, and its derivatives are continually explored for new therapeutic applications. researchgate.net Research into substituted phenylsulfonamides has revealed a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties. researchgate.netresearchgate.net
The introduction of halogen atoms like bromine and fluorine can significantly influence the biological profile of a molecule. For example, replacing a chlorine atom with a more lipophilic bromine atom in certain N-acyl-L-valine derivatives was explored to enhance antimicrobial and antibiofilm activity. mdpi.com This strategy of "halogen tuning" is a common practice in medicinal chemistry to optimize lead compounds. Therefore, this compound represents a valuable starting point for generating libraries of related compounds. These libraries can then be screened to identify novel chemical tools for probing disease-relevant targets, such as bacterial enzymes or inflammatory pathway proteins, thereby advancing our understanding of disease pathogenesis. mdpi.comnih.gov
| Related Scaffold | Biological Target/Activity | Disease Area | Citation |
| Fluorophenyl-methanesulfonamide derivative | HMG-CoA Reductase Inhibition | Hypercholesterolemia | nih.gov |
| Chloro-fluorophenyl spirooxindole | MDM2-p53 Interaction Inhibition | Cancer | nih.gov |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivative | Antimicrobial & Antibiofilm | Infectious Disease | mdpi.com |
Contributions to Advanced Material Science and Novel Chemical Process Innovation
Beyond biology, the structural characteristics of this compound are relevant to material science and chemical process innovation. The study of how molecules arrange themselves in the solid state is fundamental to crystal engineering, which aims to design new materials with specific properties.
A detailed crystallographic study of a related compound, 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, provides insight into the types of intermolecular forces at play. researchgate.net The analysis revealed strong N-H⋯O hydrogen bonds that form one-dimensional chains and additional short F⋯F contacts that link these chains together. researchgate.net Understanding these non-covalent interactions is crucial for predicting and controlling the crystal packing of new materials, which can influence properties like solubility, stability, and morphology. The specific arrangement of bromine and fluorine atoms on the phenyl ring of this compound could similarly direct its solid-state architecture, making it a subject of interest for developing novel crystalline materials. Furthermore, the development of efficient and high-yield synthetic routes for its precursors, such as the bromination of 4-fluoronitrobenzene, represents an important aspect of chemical process innovation, ensuring that these valuable building blocks are readily accessible for further research and application. researchgate.net
Intellectual Property Landscape and Future Research Directions
Analysis of Patent Literature Pertaining to (3-Bromo-4-fluorophenyl)methanesulfonamide and its Structural Analogs
A comprehensive analysis of the patent literature reveals that while this compound is not extensively cited as a primary inventive step in a large number of patents, its structural motifs are present in patents for a variety of therapeutic agents. This suggests that the compound is more frequently utilized as a key intermediate or a building block in the synthesis of more complex, patentable molecules.
Patents in the medicinal chemistry domain often focus on the final compounds that exhibit specific biological activities. For instance, a review of patents from 2008 to 2012 highlights the significant patenting activity around sulfonamide-containing drugs, particularly those targeting carbonic anhydrase and cyclooxygenase-2 (COX-2). nih.gov While specific mention of this compound is not prominent, the core structure, a halogenated phenylsulfonamide, is a recurring theme. The patenting trend in the early 2010s was heavily focused on compounds incorporating the sulfamoyl moiety, indicating a broad interest in this functional group for drug design. researchgate.net
The value of the sulfamide (B24259) functional group, which is structurally related to sulfonamides, is also increasingly recognized in medicinal chemistry, with a growing number of patents disclosing sulfamide-containing compounds as potential therapeutics. nih.gov This trend underscores the continued exploration of sulfur-based functional groups in the quest for new drugs.
While direct patents for this compound as a standalone therapeutic agent are not readily found, its importance as a synthetic intermediate can be inferred from the broader patent landscape of complex sulfonamide derivatives. The presence of bromo and fluoro substituents on the phenyl ring offers specific physicochemical properties that can be advantageous in drug design, such as modulating metabolic stability and receptor binding affinity.
Emerging Trends and Opportunities in Halogenated Methanesulfonamide (B31651) Research
The field of halogenated methanesulfonamide research is witnessing a surge of interest, driven by the versatile pharmacological activities exhibited by this class of compounds. The sulfonamide scaffold is recognized as a "privileged structural motif" in drug discovery, and the introduction of halogens can significantly influence the biological profile of these molecules. nih.gov
Recent research has focused on the development of novel sulfonamide derivatives with a wide range of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral agents. frontiersrj.comfrontiersrj.comnih.gov The incorporation of halogen atoms can enhance the lipophilicity of the molecule, improve its membrane permeability, and introduce specific electronic effects that can modulate its interaction with biological targets.
A significant trend is the design of hybrid molecules that combine the sulfonamide pharmacophore with other bioactive scaffolds. nih.gov This molecular hybridization approach aims to create multifunctional agents that can interact with multiple targets, potentially leading to enhanced efficacy and a lower likelihood of developing drug resistance. For example, combining sulfonamides with benzothiazole (B30560) scaffolds has been explored to develop novel hybrid compounds with a wide spectrum of potential therapeutic applications. dergipark.org.tr
Furthermore, there is a growing interest in exploring novel mechanisms of action for sulfonamides beyond the classical inhibition of dihydropteroate (B1496061) synthase in bacteria. nih.gov This includes targeting other enzymes and cellular pathways implicated in various diseases. The development of sulfonamide-based carbonic anhydrase inhibitors for antiglaucoma and antitumor applications is a particularly active area of research and patenting. nih.gov
The opportunities in this field are vast, with the potential to develop more selective and potent drugs for a variety of conditions. The continued exploration of the chemical space around halogenated methanesulfonamides is likely to yield novel therapeutic agents with improved pharmacological properties.
Challenges and Perspectives in the Academic Investigation of Novel Sulfonamide Scaffolds
Despite the significant promise of novel sulfonamide scaffolds, their academic investigation is not without its challenges. A primary hurdle is the emergence of drug resistance, particularly in the context of antibacterial sulfonamides. nih.gov The overuse of these drugs has led to the selection of resistant strains, necessitating the development of new compounds that can overcome these resistance mechanisms. nih.gov
Another significant challenge lies in the synthesis of novel sulfonamide derivatives. While established methods exist, there is a growing need for more efficient, scalable, and environmentally friendly synthetic routes. frontiersrj.com The development of green chemistry approaches for sulfonamide synthesis is an active area of academic research.
From an academic research perspective, there is often a disconnect between fundamental research and industrial drug development. quora.com While academic labs may excel at discovering novel scaffolds and elucidating their mechanisms of action, the resources required for preclinical and clinical development are often lacking. Bridging this gap through collaborations between academia and industry is crucial for translating basic research findings into new medicines. quora.com
Looking forward, the academic investigation of novel sulfonamide scaffolds will likely focus on several key areas. These include the rational design of compounds targeting novel biological pathways, the exploration of new synthetic methodologies, and a deeper understanding of the structure-activity relationships that govern the biological effects of these molecules. The integration of computational methods, such as molecular modeling and in silico screening, will play an increasingly important role in accelerating the discovery and optimization of new sulfonamide-based drug candidates. The versatility of the sulfonamide functional group ensures that it will remain a fertile ground for academic research for the foreseeable future, with the potential to address a wide range of unmet medical needs. nih.gov
Q & A
Q. What are the recommended synthetic routes for (3-Bromo-4-fluorophenyl)methanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves sulfonylation of (3-bromo-4-fluorophenyl)methanamine using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key steps include:
- Step 1: Dissolve the amine precursor in anhydrous dichloromethane (DCM) under inert atmosphere.
- Step 2: Add methanesulfonyl chloride dropwise at 0–5°C to minimize side reactions.
- Step 3: Stir at room temperature for 12–24 hours, followed by aqueous workup (e.g., dilute HCl to neutralize excess base).
- Optimization: Monitor reaction progress via TLC or LCMS. Purity (≥95%) can be achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the purity and structural integrity of this compound validated?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
- Structural Confirmation:
- NMR: H and C NMR to confirm substituent positions (e.g., bromo and fluoro groups at C3 and C4, respectively).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H] at m/z 281.96 (CHBrFNOS) .
- Elemental Analysis: Compare calculated vs. observed C, H, N, S content to rule out impurities .
Q. What are the primary applications of this compound in academic research?
Methodological Answer:
- Enzyme Inhibition Studies: Sulfonamides are widely used as inhibitors of carbonic anhydrases or proteases. For example, analogs like NS-398 (a cyclooxygenase-2 inhibitor) share structural motifs .
- Crystallography: As a heavy-atom derivative (bromo substituent), it may assist in phasing macromolecular structures via SHELXC/D/E pipelines .
- Medicinal Chemistry: Serve as a precursor for developing fluorinated/brominated bioactive molecules targeting kinases or GPCRs .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise?
Methodological Answer:
Q. How do computational methods predict the bioactivity of this compound, and what are the limitations?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide’s sulfonyl group binding to Zn in active sites.
- MD Simulations: Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Calculate RMSD (<2.0 Å indicates stable binding) .
- Limitations: Accuracy depends on force field parameterization for halogens (Br, F) and solvent effects .
Q. How can contradictory data on synthetic yields or reactivity be resolved?
Methodological Answer:
- Case Study: If reported yields vary (e.g., 60% vs. 80%), systematically test variables:
- Solvent Polarity: Compare DCM (low polarity) vs. THF (moderate).
- Catalyst: Pyridine vs. DMAP for sulfonylation efficiency.
- Temperature: Kinetic vs. thermodynamic control at 0°C vs. RT.
- Statistical Analysis: Use Design of Experiments (DoE) to identify significant factors (e.g., ANOVA for reaction time vs. yield) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods due to potential dust formation (respiratory irritant).
- Spill Management: Absorb with vermiculite and dispose as halogenated waste .
- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis of the sulfonamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
